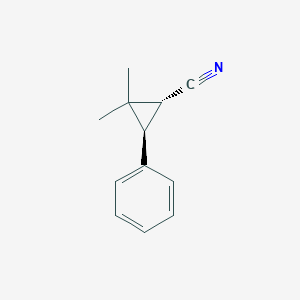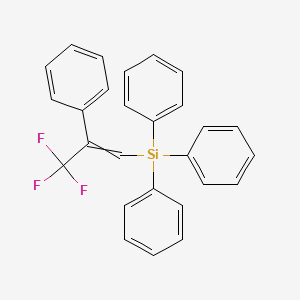
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry for its role in the development of synthetic RNA and DNA sequences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine typically involves the protection of the uridine molecule followed by the introduction of the 1-propynyl group. The dimethoxytrityl group is used as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is methylated to form 2’-O-methyluridine. The reaction conditions often involve the use of strong bases and organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The 1-propynyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dimethoxytrityl group can be removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 1-propynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups to the molecule.
科学的研究の応用
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is used extensively in scientific research, particularly in the synthesis of oligonucleotides for:
Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.
RNA Interference: Developing small interfering RNAs (siRNAs) for gene silencing.
Antisense Therapy: Designing antisense oligonucleotides to modulate gene expression.
Diagnostic Tools: Creating probes for detecting specific nucleic acid sequences in diagnostic assays.
作用機序
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can bind to complementary nucleic acid sequences, thereby influencing gene expression or serving as probes in diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as gene silencing or antisense therapy.
類似化合物との比較
Similar Compounds
2’-O-Methyluridine: Lacks the 1-propynyl group but is used in similar applications.
5’-O-(Dimethoxytrityl)-2’-O-methylcytidine: Similar structure but with a cytidine base instead of uridine.
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methylcytidine: Similar structure but with both the 1-propynyl and 2’-O-methyl modifications.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is unique due to the combination of the 1-propynyl and 2’-O-methyl modifications, which can enhance the stability and binding affinity of synthetic oligonucleotides. This makes it particularly valuable in applications requiring high specificity and stability.
特性
分子式 |
C34H34N2O8 |
|---|---|
分子量 |
598.6 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1 |
InChIキー |
LVHXICIDKOYPHH-PBAMLIMUSA-N |
異性体SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
正規SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
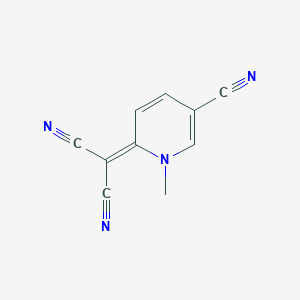

![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
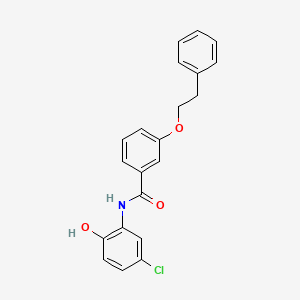
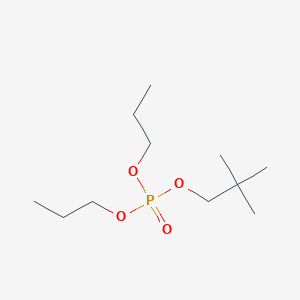
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
